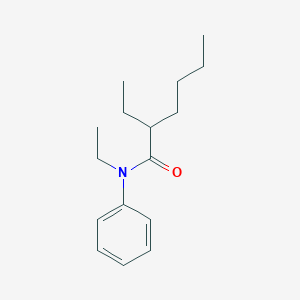

N,2-diethyl-N-phenylhexanamide

Description

N,2-Diethyl-N-phenylhexanamide is a substituted acetamide derivative characterized by a hexanamide backbone (six-carbon chain), with an N-phenyl group and two ethyl substituents at the 2-position of the nitrogen atom. For instance, analogous compounds like N-phenylhexanamide (191) and N-phenyloctanamide (192) are referenced in studies involving nitrophenyl or substituted phenyl groups . These analogs are typically synthesized via reactions between amines and acyl chlorides, a method that may extend to this compound.

Properties

Molecular Formula |

C16H25NO |

|---|---|

Molecular Weight |

247.38 g/mol |

IUPAC Name |

N,2-diethyl-N-phenylhexanamide |

InChI |

InChI=1S/C16H25NO/c1-4-7-11-14(5-2)16(18)17(6-3)15-12-9-8-10-13-15/h8-10,12-14H,4-7,11H2,1-3H3 |

InChI Key |

CEVWQUJTTFKYAT-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)N(CC)C1=CC=CC=C1 |

Canonical SMILES |

CCCCC(CC)C(=O)N(CC)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Amides

Chain Length Variation: Hexanamide vs. Shorter/Longer Homologs

- N-Phenylbutyramide (190) and N-Phenyloctanamide (192) : These compounds differ in alkyl chain length (4 vs. 8 carbons). Shorter chains (e.g., butyramide) may exhibit higher solubility in polar solvents, while longer chains (e.g., octanamide) could enhance lipophilicity, impacting membrane permeability in biological systems .

Substituent Effects: Ethyl vs. Methyl or Aromatic Groups

- Additionally, the phenylacetamide structure may enhance π-π stacking interactions in material science applications .

- N,N-Diethylphenoxyacetamide Analogs: Ethyl groups on nitrogen improve steric shielding, which can stabilize intermediates in synthetic pathways. These analogs are synthesized via diethylamine and phenoxyacetyl chloride reactions, suggesting a plausible route for N,2-diethyl-N-phenylhexanamide .

Functional Group Comparisons

- Chloroacetamide Pesticides (e.g., Alachlor): Chloro-substituted acetamides exhibit herbicidal activity due to electrophilic chlorine atoms. In contrast, this compound’s ethyl and phenyl groups may favor non-polar interactions, making it more suitable for pharmaceutical or material applications .

- N-[2-(Diethylamino)ethyl]-2-phenylacetamide: The diethylaminoethyl side chain introduces basicity, enabling protonation at physiological pH. This contrasts with the neutral hexanamide backbone of this compound .

Solubility and Stability

- Polarity : The ethyl groups and phenyl ring in this compound likely reduce water solubility compared to dimethyl analogs (e.g., N,N-dimethylformamide, a polar aprotic solvent) .

- Thermal Stability : Ethyl substituents may enhance thermal stability over methyl groups due to increased van der Waals interactions, as seen in N,N-diethylacetamide .

Data Table: Key Properties of Selected Amides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.